molecular formula C18H16Cl3N3OS2 B2575038 {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide CAS No. 344271-72-3

{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide

Cat. No. B2575038
CAS RN: 344271-72-3
M. Wt: 460.82
InChI Key: QOKXBHZYAFQESF-UHFFFAOYSA-N
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Description

The compound {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a chemical compound with the molecular formula C18H16Cl3N3OS2 and a molar mass of 460 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was synthesized in a 92% yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These studies have revealed that hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .


Chemical Reactions Analysis

While specific chemical reactions involving This compound have not been found, related compounds have been studied for their reactivity. For example, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cyclization Processes: A study detailed the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides leading to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting the versatility of triazole compounds in generating pharmacologically relevant structures (Maliszewska-Guz et al., 2005).
  • Crystal Structure and DFT Studies: Another investigation presented the crystal structure and Hirshfeld surface analysis alongside DFT studies of a triazole derivative, underscoring the compound's potential as an 11β-HSD1 inhibitor, a target in diabetes and obesity treatment (Al-Wahaibi et al., 2019).

Biological Activities

  • Antimicrobial Activities: Research on triazole derivatives, including those with benzylsulfanyl substitutions, often explores their antimicrobial properties. A study on new hybrid molecules containing the triazole moiety demonstrated notable activity against various microorganisms (Bektaş et al., 2010).
  • Antiproliferative and Antilipolytic Activities: The synthesis of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes] was reported, with some derivatives showing antiproliferative activity against colorectal cancer cells and antilipolytic activity, indicating potential for obesity-related cancer treatment (Shkoor et al., 2021).

Theoretical Studies

  • Electronic Behavior and Molecular Analysis: Theoretical approaches provide insights into the molecular, spectroscopic, and electronic behavior of triazole derivatives, facilitating the understanding of their interactions and stability, which is crucial for drug design and material science applications (Evecen et al., 2018).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXBHZYAFQESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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